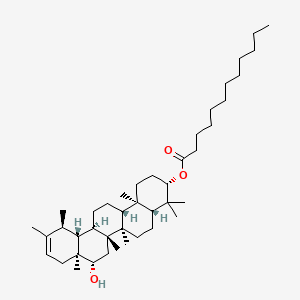

Faradiol 3-o-laurate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

270078-40-5 |

|---|---|

Molecular Formula |

C42H72O3 |

Molecular Weight |

625.0 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] dodecanoate |

InChI |

InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h22,30-35,37,43H,10-21,23-28H2,1-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |

InChI Key |

NKKIRZWINJADJC-GVWWBULUSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Faradiol 3 O Laurate

Natural Occurrence and Distribution of Faradiol (B1211459) 3-O-laurate

The primary and most well-documented botanical source of Faradiol 3-O-laurate is Calendula officinalis L., commonly known as pot marigold. This plant, belonging to the Asteraceae family, is renowned for its historical use in traditional medicine and is a rich reservoir of various triterpenoids. The accumulation of this compound and its related esters is not uniform throughout the plant, showing significant variation in concentration depending on the specific organ and the plant's genetic makeup.

Organ-Specific Accumulation

Research has demonstrated a distinct distribution pattern of faradiol monoesters, including this compound, within Calendula officinalis. The highest concentrations of these compounds are found in the flower heads, with specific parts showing differential accumulation.

The ray florets contain the highest levels of faradiol esters. cam.ac.ukbiorxiv.org The concentration in the disk florets is approximately ten times lower than in the ray florets. cam.ac.uk In the involucral bracts, the concentration is further reduced, being about ten times lower than that in the disk florets. cam.ac.uk In contrast, only trace amounts of these esters are detectable in the leaves, and they are not found in the receptacles at all. cam.ac.uk While the presence in seeds is presumed, quantification has been challenging due to interference from other fatty compounds. cam.ac.uk

| Plant Organ | Relative Concentration |

|---|---|

| Ray Florets | Very High |

| Disk Florets | High (approx. 10x lower than Ray Florets) |

| Involucral Bracts | Medium (approx. 10x lower than Disk Florets) |

| Leaves | Trace Amounts |

| Seeds | Undetermined due to interference |

| Receptacles | Not Detected |

Morphogenetic Variability and Cultivar-Dependent Accumulation

The concentration of this compound and other faradiol monoesters in Calendula officinalis is not static; it is subject to morphogenetic and genetic variability. biorxiv.org Different cultivars of the plant can exhibit significantly different profiles and concentrations of these triterpenoid (B12794562) esters. This variability underscores the importance of cultivar selection for standardizing herbal preparations. Breeding efforts aimed at increasing the quality of medicinal products from marigold are often focused on developing varieties with a greater number of ray florets, as this part of the flower contains the highest concentration of the desired compounds. cam.ac.ukbiorxiv.org

Co-occurring Triterpenoid Esters and Related Metabolites

This compound exists within a complex chemical milieu in Calendula officinalis. It is found alongside a suite of structurally similar triterpenoid esters and their parent alcohol forms. These co-occurring metabolites are important to consider for a complete phytochemical understanding of the extracts.

Faradiol-Derived Esters

Lipophilic extracts from the flower heads of Calendula officinalis are predominantly composed of triterpenediol esters, with faradiol esters being the most abundant. cam.ac.ukbiorxiv.org Besides this compound, the most significant and frequently cited co-occurring faradiol-derived esters are:

Faradiol 3-O-palmitate cam.ac.ukbiorxiv.org

Faradiol 3-O-myristate cam.ac.ukbiorxiv.org

These three esters—laurate, myristate, and palmitate—constitute the main faradiol monoesters found in the plant. cam.ac.ukbiorxiv.org

Other Triterpendiol Monoesters

In addition to faradiol esters, extracts of Calendula officinalis contain a variety of other triterpenediol monoesters. These compounds share a common structural backbone and are esterified with the same fatty acids. Dichloromethane (B109758) extracts of the dried flowers have been shown to contain several known bioactive triterpenediol monoesters. biorxiv.org

| Triterpenediol | Laurate Ester | Myristate Ester | Palmitate Ester |

|---|---|---|---|

| Arnidiol (B1583970) | Arnidiol 3-O-laurate | Arnidiol 3-O-myristate | Arnidiol 3-O-palmitate |

| Calenduladiol | Calenduladiol 3-O-laurate | Calenduladiol 3-O-myristate | Calenduladiol 3-O-palmitate |

| Maniladiol | Maniladiol 3-O-laurate | Maniladiol 3-O-myristate | Not explicitly mentioned |

Free Triterpenediols

Identified free triterpenediols and related triterpenes include:

Faradiol cam.ac.ukresearchgate.net

Psi-taraxasterol cam.ac.ukresearchgate.net

Erythrodiol mazums.ac.ir

Brein

Associated Lipophilic Constituents (e.g., Carotenoids, Flavonoids, Saponins (B1172615), Sterols)

Triterpenoids The most closely related compounds to this compound are other triterpene alcohols and their fatty acid esters. These esters are considered the main components of the lipophilic fraction of Calendula flowers. cosmacon.de Faradiol is typically esterified with lauric acid (C12), myristic acid (C14), and palmitic acid (C16). cosmacon.de

Table 1: Triterpenoids Associated with this compound in Calendula officinalis

| Compound Class | Specific Compound |

|---|---|

| Faradiol Esters | Faradiol 3-o-myristate |

| Faradiol 3-o-palmitate | |

| Maniladiol Esters | Maniladiol 3-o-laurate nih.gov |

| Maniladiol 3-o-myristate nih.gov | |

| Triterpene Alcohols (Monools) | α-Amyrin cosmacon.de |

| β-Amyrin cosmacon.de | |

| Lupeol mazums.ac.ir | |

| ψ-taraxasterol (Psi-taraxasterol) cosmacon.de |

Carotenoids The vibrant yellow-to-orange color of Calendula officinalis flowers is primarily due to a high accumulation of carotenoid pigments. u-szeged.hu These pigments are significant lipophilic constituents that are co-extracted with faradiol esters. The specific carotenoid profile can vary between different cultivars of the plant, with orange varieties containing higher proportions of hydrocarbon carotenoids. u-szeged.huresearchgate.net

Table 2: Carotenoids Identified in Calendula officinalis Flowers

| Compound | Reference |

|---|---|

| Flavoxanthin | researchgate.netnih.gov |

| Lutein | researchgate.netu-szeged.hu |

| Luteoxanthin | u-szeged.huacs.org |

| Chrysanthemaxanthin | u-szeged.hu |

| Rubixanthin | u-szeged.huresearchgate.net |

| β-Carotene | u-szeged.huresearchgate.net |

| γ-Carotene | u-szeged.huresearchgate.net |

| Lycopene | u-szeged.huresearchgate.net |

| (5'Z)-gamma-carotene | nih.gov |

| (5'Z,9'Z)-rubixanthin | nih.gov |

Flavonoids Calendula officinalis flowers contain a variety of flavonoid glycosides, which are compounds known for their biological activities. While flavonoids themselves have varying degrees of lipophilicity, they are an important part of the phytochemical landscape where this compound is found. The primary flavonoid aglycones identified are quercetin, kaempferol, and isorhamnetin, which are present as glycosides. distantreader.orgresearchgate.netresearchgate.net

Table 3: Flavonoids Identified in Calendula officinalis Flowers

| Compound | Reference |

|---|---|

| Isorhamnetin-3-O-β-D-glucopyranoside | chemicalpapers.com |

| Narcissin (Isorhamnetin-3-O-rutinoside) | researchgate.netchemicalpapers.com |

| Isorhamnetin-3-O-neohesperidoside | nih.gov |

| Quercetin Glycosides | distantreader.orgresearchgate.net |

| Kaempferol Glycosides | distantreader.orgresearchgate.net |

| Rutin (Quercetin-3-O-rutinoside) | distantreader.orgnih.gov |

Saponins The flowers and roots of Calendula officinalis contain significant quantities of triterpenoid saponins based on an oleanane (B1240867) skeleton. researchgate.netnih.gov These compounds are oleanolic acid glycosides and are categorized into two main series: "glucosides" and "glucuronides," depending on the initial sugar moiety attached to the oleanolic acid core. researchgate.netresearchgate.net These saponins contribute to the chemical complexity of extracts containing this compound.

Table 4: Saponin Series in Calendula officinalis

| Saponin Series | Description | Reference |

|---|---|---|

| Glucosides (Series I-VIII) | Derivatives of 3-O-monoglucoside of oleanolic acid, primarily accumulating in the roots. | researchgate.netresearchgate.net |

| Glucuronides (Series A-F) | Derivatives of 3-O-monoglucuronide of oleanolic acid, found in high amounts (up to 2% of dry mass) in the flowers. | researchgate.netnih.govresearchgate.net |

Sterols Phytosterols are another class of lipophilic compounds present in Calendula officinalis. Though generally found in smaller quantities compared to the triterpenoid esters and carotenoids, they are a consistent component of the plant's lipid fraction.

Table 5: Sterols Identified in Calendula officinalis

| Compound | Reference |

|---|---|

| β-Sitosterol | researchgate.net |

| Stigmasterol | researchgate.net |

Extraction and Isolation Methodologies for Faradiol 3 O Laurate

Overview of Extraction Techniques

The initial step in isolating Faradiol (B1211459) 3-o-laurate is its extraction from the plant matrix. Various techniques, ranging from conventional solvent-based methods to more modern and "green" approaches, have been investigated.

Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a highly efficient and environmentally friendly method for extracting lipophilic compounds like Faradiol 3-o-laurate. mdpi.comchromatographyonline.comchromatographyonline.com This technique utilizes carbon dioxide in its supercritical state, where it possesses properties of both a liquid and a gas, allowing for effective penetration into the plant material and dissolution of the target compounds.

Optimization of SFE parameters is critical to maximize the extraction yield and selectivity. Key variables include pressure, temperature, and the use of co-solvents. Research has shown that a pressure of 50 MPa and a temperature of 50°C can result in a 5% extraction yield of the dried extract, with a recovery of 85% of the total faradiol esters. mdpi.comresearchgate.net The addition of a co-solvent, such as ethanol (B145695), has been found to be necessary for the effective extraction of faradiol esters. mdpi.com One study demonstrated that a high temperature of 80°C combined with 15% ethanol as a co-solvent allowed for a high yield of faradiol esters. mdpi.com The use of SFE can yield a satisfactory compromise, extracting approximately 75% of the triterpenoids from the herb. researchgate.net

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Faradiol Esters

| Parameter | Optimized Value/Condition | Outcome | Reference |

| Pressure | 50 MPa | High recovery of faradiol esters. | mdpi.comresearchgate.net |

| Temperature | 50°C - 80°C | Increased extraction yield. | mdpi.comresearchgate.net |

| Co-solvent | 15% Ethanol | Necessary for efficient extraction. | mdpi.com |

| Extraction Time | 3 hours | Achieved 5% yield of dried extract. | mdpi.comresearchgate.net |

Traditional solvent extraction methods remain widely used for the isolation of this compound. phytojournal.com These techniques involve the use of organic solvents to dissolve the compound from the plant material. The choice of solvent is critical and depends on the polarity of the target compound.

For the lipophilic this compound, non-polar and moderately polar solvents are typically employed. These include:

Dichloromethane (B109758): Dichloromethane has been successfully used in the extraction of faradiol esters, including the 3-o-laurate variant. mdpi.comflinders.edu.au

Methanol (B129727): While more polar, methanol can be used in combination with other solvents or in sequential extraction processes. mdpi.comuobaghdad.edu.iq

Petroleum Ether: This non-polar solvent is effective in extracting lipophilic compounds and has been utilized in the initial extraction steps for triterpenoid (B12794562) esters. uobaghdad.edu.iq

Conventional methods like maceration and Soxhlet extraction are often employed, though they can be time-consuming and require large volumes of organic solvents. nih.gov

Recent research has focused on the development of "green" or novel solvent systems to reduce the environmental impact of extraction processes. These alternative solvents aim to replace hazardous organic solvents while maintaining or improving extraction efficiency.

Glycerol-based Composites: Glycerol (B35011), a non-toxic and biodegradable solvent, has been investigated as a basis for novel extraction media. Studies have shown that glycerol composites containing either sugar or acid can increase the phytochemical content of extracts compared to neat glycerol. flinders.edu.au

Acidified Polysorbate/Water Solutions: An acidified polysorbate/water solvent system has been developed and shown to significantly increase the peak areas and phenolic content in ultrasonic extraction processes. flinders.edu.au This indicates its potential for extracting a broader range of compounds, which could include triterpenoid esters, although direct studies on this compound are less common.

Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a robust purification strategy is essential to isolate this compound to a high degree of purity.

Column chromatography is a fundamental technique for the purification of this compound. nih.govresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase.

Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. The SFE extract is often first subjected to pre-purification on a silica gel column to remove interfering compounds like carotenoids and other lipophilic substances. researchgate.net A mobile phase system such as petroleum ether-chloroform-methanol (50:49:1) has been effectively used. uobaghdad.edu.iq

Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. It is a crucial step in obtaining highly pure this compound. nih.govresearchgate.net Low-pressure liquid chromatography (LPLC) on RP-18 columns with methanol as the mobile phase has been successfully used to fractionate the pre-purified extract. uobaghdad.edu.iq

For obtaining gram quantities of highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net HPLC offers superior resolution and efficiency compared to conventional column chromatography.

A combination of SFE followed by normal-phase and reversed-phase column chromatography can yield gram quantities of this compound with a purity of 96% to 98%. nih.govresearchgate.net Preparative HPLC is often the final step in the purification sequence, allowing for the isolation of individual faradiol esters. uobaghdad.edu.iq The use of a C18 column with a methanol-based mobile phase is a common approach in the HPLC purification of these compounds. nih.gov

Other Chromatographic Separation Techniques

Beyond primary chromatographic methods, several other techniques are instrumental in the purification of this compound from crude plant extracts. These methods are often used in combination to achieve high purity of the target compound. researchgate.net

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size. cytivalifesciences.com This technique is particularly useful for the initial cleanup of extracts to separate large molecular weight compounds from smaller ones. In the context of triterpenoid ester purification, SEC can be employed to remove high molecular weight polymers and other large interfering substances. cytivalifesciences.comresearchgate.net The principle of SEC involves a porous resin; larger molecules that cannot enter the pores of the resin elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. cytivalifesciences.com This method is considered gentle as it does not involve binding to a stationary phase, thus preserving the integrity of the compound. cytivalifesciences.com For the separation of triterpenoids, SEC has been used to fractionate crude extracts, providing a partially purified mixture for subsequent high-resolution chromatographic steps. nih.govthieme-connect.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile technique used for sample cleanup and concentration prior to more specific chromatographic analysis. researchgate.net It operates on the principles of liquid chromatography but is used to isolate a class of compounds rather than individual components. For the purification of this compound, SPE with silica or reversed-phase silica (like C18) can be employed. researchgate.netchromatographyonline.com The choice of sorbent and solvent is critical. For instance, a non-polar solvent can be used to elute this compound from a polar silica sorbent, effectively separating it from more polar impurities. Conversely, on a C18 reversed-phase cartridge, a more polar solvent would elute polar impurities first, while the less polar this compound is retained and can be eluted later with a non-polar solvent. chromatographyonline.com This technique is efficient in removing interfering compounds such as pigments and highly polar or non-polar substances. researchgate.netresearchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the qualitative analysis and preparative separation of compounds. nih.govgoogle.com For this compound, TLC on silica gel plates is a common method for both monitoring the progress of purification and for small-scale preparative isolation. researchgate.netnih.gov A suitable solvent system, often a mixture of non-polar and slightly polar solvents, is used to develop the chromatogram. researchgate.net The separated compounds appear as spots on the plate, which can be visualized under UV light or by staining. google.com For preparative purposes, the band corresponding to this compound can be scraped off the plate, and the compound can be extracted from the silica gel with an appropriate solvent. researchgate.net This method has been successfully used to purify faradiol esters from marigold extracts, yielding a high degree of reproducibility. researchgate.net

Table 1: Overview of Other Chromatographic Separation Techniques for this compound This table is interactive. Click on the headers to sort.

| Technique | Principle of Separation | Application in this compound Purification | Key Advantages |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Molecular size and shape | Removal of large molecular weight impurities from crude extracts. researchgate.netnih.govthieme-connect.com | Mild separation conditions, preserves compound integrity. cytivalifesciences.com |

| Solid Phase Extraction (SPE) | Partitioning between a solid and liquid phase | Sample cleanup, concentration, and fractionation of extracts. researchgate.netresearchgate.netchromatographyonline.com | Versatile, efficient removal of interfering compounds. |

| Thin Layer Chromatography (TLC) | Adsorption/partition on a thin layer of adsorbent | Qualitative analysis, monitoring purification, and small-scale preparative isolation. researchgate.netnih.gov | Simple, rapid, and cost-effective for initial separation. walshmedicalmedia.com |

Optimization of Extraction and Purification Parameters

The efficiency and selectivity of the extraction and purification of this compound are highly dependent on several operational parameters. Optimizing these parameters is crucial for maximizing the yield and purity of the final product.

Pressure

In supercritical fluid extraction (SFE), pressure is a critical parameter that influences the density and solvating power of the supercritical fluid, typically carbon dioxide (CO2). researchgate.net For the extraction of faradiol esters, including the laurate derivative, increasing the pressure generally leads to a higher extraction yield. researchgate.netnih.gov For instance, studies have shown that an increase in pressure above 15 MPa can significantly enhance the extraction yield. mdpi.com In one specific method, a pressure of 50 MPa was used to extract faradiol esters from marigold flowers, resulting in a high recovery rate. researchgate.netmdpi.com The optimization of pressure allows for the selective extraction of compounds based on their solubility in the supercritical fluid. nih.gov

Temperature

Temperature also plays a significant role in SFE, affecting both the solvent density and the vapor pressure of the analyte. The influence of temperature on the extraction yield of faradiol esters is often coupled with pressure. mdpi.com An increase in temperature can lead to a higher extraction yield, particularly at higher pressures. mdpi.com Research has demonstrated that for the extraction of faradiol esters, a temperature of 80°C, in combination with optimal pressure and solvent composition, can provide the maximal yield. nih.govmdpi.com However, the effect of temperature can be complex, as it can also decrease the density of the supercritical fluid, potentially reducing its solvating power if not compensated by an increase in pressure.

Solvent Composition

The composition of the solvent is a key factor in both extraction and chromatographic purification. In SFE, the addition of a co-solvent or modifier, such as ethanol, to the supercritical CO2 can significantly alter its polarity and enhance the extraction of moderately polar compounds like faradiol esters. nih.gov Studies have shown that a certain percentage of ethanol in the CO2 can optimize the yield of faradiol myristate and palmitate, and by extension, the laurate ester. mdpi.com For chromatographic techniques like HPLC, the mobile phase composition is critical for achieving good separation. researchgate.net In reversed-phase HPLC, gradients of solvents like methanol and water or acetonitrile (B52724) and water are often tested to find the optimal separation conditions for faradiol esters. researchgate.netnih.gov The use of additives like trifluoroacetic acid can also improve peak shape and resolution. researchgate.net

Flow Rate

The flow rate of the mobile phase in column chromatography, including HPLC and SFE, affects both the resolution and the analysis time. A lower flow rate generally provides better resolution by allowing more time for the analyte to interact with the stationary phase, but it also increases the run time. researchgate.net Conversely, a higher flow rate can shorten the analysis time but may lead to decreased separation efficiency. researchgate.net For preparative HPLC of faradiol esters, flow rates are typically optimized to balance purity and throughput. For example, a flow rate of 10 ml/min has been used in the preparative HPLC purification of faradiol esters. researchgate.net

Column Selection

The choice of the chromatographic column, specifically the stationary phase, is fundamental to achieving successful separation. For the purification of this compound, reversed-phase columns, such as those with C18-bonded silica (e.g., LiChrosorb RP-18, Hypersil ODS), are commonly used. researchgate.netnih.gov These columns separate compounds based on their hydrophobicity. The selection of the column depends on the specific separation required, with factors like particle size, pore size, and column dimensions playing a role. science.gov For instance, preparative HPLC requires larger columns to handle larger sample loads, while analytical HPLC uses smaller columns for higher resolution and sensitivity. researchgate.net Normal-phase columns with silica gel are also utilized, particularly for initial purification steps to remove highly lipophilic compounds. researchgate.netnih.gov

Table 2: Optimization of Extraction and Purification Parameters for this compound This table is interactive. Click on the headers to sort.

| Parameter | Influence on Process | Optimized Conditions/Findings |

|---|---|---|

| Pressure (SFE) | Affects solvent density and solvating power. researchgate.net | Increased pressure (e.g., >15 MPa, up to 50 MPa) generally increases extraction yield. researchgate.netmdpi.com |

| Temperature (SFE) | Influences solvent density and analyte vapor pressure. mdpi.com | Higher temperatures (e.g., 80°C) can increase yield, especially at high pressures. nih.govmdpi.com |

| Solvent Composition | Modifies polarity and selectivity in extraction and chromatography. researchgate.netmdpi.com | Addition of ethanol in SFE; methanol/water or acetonitrile/water gradients in RP-HPLC. researchgate.netmdpi.comnih.gov |

| Flow Rate (Chromatography) | Affects resolution and analysis time. researchgate.netresearchgate.net | Optimized to balance purity and throughput (e.g., 10 ml/min for preparative HPLC). researchgate.net |

| Column Selection (Chromatography) | Determines the separation mechanism and efficiency. researchgate.netnih.gov | Reversed-phase (C18) for HPLC; silica gel for normal-phase and initial cleanup. researchgate.netnih.govnih.gov |

Analytical Characterization and Quantification of Faradiol 3 O Laurate

Spectroscopic Identification of Faradiol (B1211459) 3-o-laurate

Spectroscopic methods provide detailed structural information, enabling the unambiguous identification of Faradiol 3-o-laurate.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. science.gov One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, are employed to confirm the structure. uea.ac.uk These techniques provide detailed information about the carbon skeleton and the placement of protons and functional groups, confirming the identity of the faradiol backbone and the laurate ester chain. science.govuea.ac.uk

Mass Spectrometry Techniques (ESI-QqTOF-MS/MS, APCI-QTOF-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of this compound. Techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QqTOF-MS/MS) are particularly useful. researchgate.net In positive ion mode, ESI-QqTOF-MS typically shows the protonated molecule [M+H]⁺. researchgate.net Further fragmentation of this ion through collision-induced dissociation (CID-MS/MS) provides characteristic fragment ions that help to confirm the structure. researchgate.net

Structure-Fragmentation Relationship (SFR) Studies

Structure-Fragmentation Relationship (SFR) studies, often conducted using techniques like ESI-QqTOF-MS/MS, investigate the fragmentation patterns of triterpenoids, including this compound. researchgate.net By analyzing the fragmentation of the protonated molecule, researchers can establish relationships between the structure of the molecule and the fragments it produces. researchgate.net This information is invaluable for identifying known compounds and for elucidating the structure of new, related compounds in complex mixtures. researchgate.net

Chromatographic Quantification of this compound

Chromatographic methods are the cornerstone for separating and quantifying this compound from complex plant extracts.

High-Performance Liquid Chromatography (HPLC-DAD, Reversed-Phase HPLC with Internal Standardization)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. researchgate.netresearchgate.net A common approach involves using a Diode Array Detector (DAD) for detection, often at a wavelength of 210 nm. nih.govscispace.com Reversed-phase HPLC is particularly effective for separating the nonpolar faradiol esters. researchgate.netresearchgate.net

To ensure accuracy and precision in quantification, an internal standard is often employed. researchgate.netresearchgate.net Lupeol (B1675499) acetate (B1210297) is a suitable internal standard due to its similar polarity to the faradiol esters, eluting close to them without overlapping. researchgate.net The use of an internal standard corrects for variations in sample injection volume and other experimental parameters. researchgate.net A standard correction factor is determined for this compound (e.g., 1.17) to account for differences in detector response between the analyte and the internal standard. researchgate.net

Table 1: HPLC Retention Times for Faradiol Esters and Internal Standard

| Compound | Retention Time (minutes) |

| Lupeol acetate (Internal Standard) | 34.6 |

| This compound | 41.9 |

| Faradiol myristate | 52.1 |

| Faradiol palmitate | 64.6 |

Data sourced from Zitterl-Eglseer et al. researchgate.net

Method Development for Enhanced Separation and Reproducibility

The development of a robust HPLC method is critical for achieving optimal separation and reproducible results. researchgate.net This involves testing various reversed-phase column materials, such as LiChrosphere RP-18e (5 µm), and optimizing the mobile phase composition. researchgate.net Gradient elution with solvents like methanol (B129727) and water, or acetonitrile (B52724) and water, is commonly used to effectively separate the different faradiol esters. researchgate.net Adjusting the pH of the mobile phase, for instance with aqueous trifluoroacetic acid to pH 4, can also improve peak shape and resolution. researchgate.net Furthermore, a pre-purification step, such as thin-layer chromatography (TLC) on silica (B1680970), can be employed to clean up the extract before HPLC analysis, leading to higher reproducibility. researchgate.net

Table 2: HPLC Method Parameters for Faradiol Ester Analysis

| Parameter | Condition |

| Column | LiChrosphere RP-18e (5 µm) |

| Mobile Phase | Gradient of methanol and aqueous trifluoroacetic acid (pH 4) |

| Detection | DAD at 210 nm |

| Internal Standard | Lupeol acetate |

Data sourced from Zitterl-Eglseer et al. researchgate.net

Quality Control and Standardization Protocols for this compound Content in Phytopreparations

The quality control and standardization of phytopreparations containing this compound are crucial for ensuring their consistency, efficacy, and safety. As this compound, along with other faradiol esters, is considered a significant contributor to the biological activity of extracts from plants like Calendula officinalis, its quantification is a key aspect of quality assessment. cerilliant.comresearchgate.net Standardization protocols for these phytopreparations rely on validated analytical methods and the use of reference standards to ensure batch-to-batch consistency.

Reference Standards and Materials

The availability of well-characterized reference standards is a prerequisite for the accurate quantification of this compound. While certified reference materials for this compound may be available from specialized suppliers, researchers have also achieved its purification from plant extracts to a high degree of purity (96-98%) for use as a reference in analytical method development and validation. nih.gov For routine analysis, an internal standard, such as lupeol acetate, may be used to improve the precision of the quantification. researchgate.net

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the quantification of this compound in phytopreparations. nih.govwalshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a widely used method for the simultaneous quantification of this compound and other related faradiol esters. nih.govresearchgate.net A typical HPLC method involves a C18 column and a mobile phase often consisting of methanol or a gradient of acetonitrile and water, with detection at a low wavelength, such as 210 nm, due to the lack of a strong chromophore in the molecule. researchgate.netresearchgate.net

To ensure the reliability of the results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). impactfactor.orgnih.gov

System Suitability

Before conducting any analysis, a system suitability test is performed to ensure that the chromatographic system is operating correctly. This involves injecting a standard solution to check parameters like peak resolution, tailing factor, and the reproducibility of retention times and peak areas.

Table 1: Example System Suitability Parameters for HPLC Analysis

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor | ≤ 2 | Ensures peak symmetry |

| Theoretical Plates | > 2000 | Indicates column efficiency |

| %RSD of Peak Area | ≤ 2% | Demonstrates system precision |

| %RSD of Retention Time | ≤ 1% | Confirms stability of the separation |

Method Validation

The validation of the analytical method is essential to demonstrate its suitability for the intended purpose.

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix is confirmed by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

Linearity: The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be close to 1, indicating a linear relationship between concentration and peak area.

Precision: The precision of the method is determined by repeated analyses of the same sample, both within the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (typically <2%).

Accuracy: The accuracy is assessed through recovery studies, where a known amount of the standard is added to a sample and the percentage of the recovered analyte is calculated. Recovery values typically between 80% and 120% are considered acceptable. impactfactor.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: Illustrative HPLC Method Validation Data for Triterpenoid (B12794562) Analysis

| Validation Parameter | Result |

| Linearity (r²) | > 0.998 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 95 - 105% |

| LOD (µg/mL) | ~0.1 |

| LOQ (µg/mL) | ~0.3 |

Note: This table provides representative data for triterpenoid analysis and may not be specific to this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the quantification of this compound in phytopreparations. walshmedicalmedia.com It allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective and rapid screening tool. walshmedicalmedia.com The method involves spotting the sample extracts on a pre-coated silica gel plate, developing the plate with a suitable mobile phase (e.g., a mixture of n-hexane, ethyl acetate, and acetic acid), and quantifying the separated compounds using a densitometer. walshmedicalmedia.com Similar to HPLC, the HPTLC method must be validated for linearity, precision, and accuracy. walshmedicalmedia.com

Standardization of Phytopreparations

The standardization of phytopreparations based on their this compound content is essential for ensuring consistent quality and therapeutic effect. While the European Pharmacopoeia monograph for Calendula officinalis flower specifies a minimum content of total flavonoids, there is growing recognition of the importance of faradiol esters as key active compounds. scispace.comresearchgate.net Some commercial extracts are standardized to a specific concentration of total faradiol esters.

The content of this compound and other faradiol esters can vary depending on the plant variety, growing conditions, and the part of the plant used. nih.gov For instance, the ray florets of Calendula officinalis have been found to contain the highest concentration of these esters. nih.gov Therefore, quality control protocols should also consider the source and processing of the raw plant material.

Biosynthesis and Metabolic Pathways of Faradiol 3 O Laurate

Triterpene Biosynthesis: Derivation from the Squalene (B77637) Pathway

The biosynthesis of all triterpenoids begins with the C30 precursor, squalene. cabidigitallibrary.org This linear hydrocarbon is a product of the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which generates isoprenoid building blocks. mdpi.com Squalene itself is formed by the tail-to-tail coupling of two farnesyl pyrophosphate (FPP) molecules. cabidigitallibrary.org

The critical step leading to the vast diversity of triterpene skeletons is the cyclization of 2,3-oxidosqualene (B107256). cabidigitallibrary.orgnih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov In the case of Faradiol (B1211459) 3-o-laurate, the specific precursor scaffold is Ψ-taraxasterol. biorxiv.org The biosynthesis involves the following key steps:

Squalene Epoxidation : The linear squalene molecule undergoes epoxidation by the enzyme squalene epoxidase (SQE) to form 2,3-oxidosqualene. cabidigitallibrary.org

Cyclization : An oxidosqualene cyclase, specifically a Ψ-taraxasterol synthase (TXSS), catalyzes the intricate cyclization of 2,3-oxidosqualene to produce the pentacyclic triterpene scaffold, Ψ-taraxasterol. biorxiv.orgresearchgate.net This enzyme is pivotal as it dictates the specific stereochemistry of the resulting ring system.

Hydroxylation : The Ψ-taraxasterol scaffold is then hydroxylated at the C16 position by a cytochrome P450 enzyme to form faradiol. biorxiv.orgresearchgate.net This hydroxylation is a crucial modification that leads to the diol structure of faradiol.

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Squalene Synthase | Farnesyl Pyrophosphate (FPP) | Squalene | Forms the initial C30 hydrocarbon chain. cabidigitallibrary.org |

| Squalene Epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | Prepares the linear chain for cyclization. cabidigitallibrary.org |

| Ψ-taraxasterol Synthase (TXSS) | 2,3-Oxidosqualene | Ψ-taraxasterol | Catalyzes the formation of the specific pentacyclic triterpene scaffold. biorxiv.org |

| Cytochrome P450 (CYP716A family) | Ψ-taraxasterol | Faradiol | Adds a hydroxyl group at the C16 position. biorxiv.orgbiorxiv.org |

Enzymatic Mechanisms Governing Esterification of Faradiol with Lauric Acid

The final step in the biosynthesis of Faradiol 3-o-laurate is the attachment of a lauric acid molecule to the faradiol backbone. This esterification reaction occurs at the C-3 hydroxyl group of faradiol. researchgate.netbasicmedicalkey.com This process is catalyzed by specific acyltransferases. biorxiv.orgresearchgate.net Research has functionally characterized these enzymes in Calendula officinalis, identifying them as responsible for the downstream modifications that produce the final triterpene fatty acid esters (TFAEs). biorxiv.orgresearchgate.net The reaction involves the transfer of an acyl group from a donor molecule, likely lauroyl-CoA, to the C-3 hydroxyl group of faradiol. The presence of various faradiol esters, including the laurate, myristate, and palmitate forms, suggests that the involved acyltransferases may exhibit some promiscuity towards the fatty acid substrate. biorxiv.orgresearchgate.net

Genetic and Molecular Regulation of Faradiol Ester Production in Plants

The production of this compound and other related esters is tightly regulated at the genetic level and is highly tissue-specific. These compounds are found almost exclusively in the floral tissues of Calendula officinalis, with the highest concentrations located in the ray florets. biorxiv.orgbasicmedicalkey.comresearchgate.net

Recent studies have elucidated the genetic basis for this pathway by integrating genomics, transcriptomics, and metabolomics. biorxiv.orgresearchgate.netuea.ac.uk Key findings include:

Identification of Core Genes : Candidate genes for the essential enzymes, including the Ψ-taraxasterol synthase (CoTXSS), cytochrome P450s (like CYP716A392 and CYP716A393), and the acyltransferases responsible for esterification, have been identified from the Calendula officinalis genome. biorxiv.orgbiorxiv.org

Differential Expression : Gene expression analysis has shown that the genes encoding these biosynthetic enzymes are highly upregulated in the floral tissues where the faradiol esters accumulate, which is consistent with the observed metabolite distribution. biorxiv.org

Evolutionary Context : The oxidosqualene synthase responsible for the first committed step in the pathway appears to have emerged early in the evolution of the Asteraceae family. biorxiv.orgresearchgate.net

The entire biosynthetic pathway has been successfully reconstructed in a heterologous plant host (Nicotiana benthamiana), confirming the function of the identified genes and providing a platform for the potential production of these compounds. biorxiv.orgresearchgate.net

Comparative Biosynthetic Routes with Other Triterpenoid (B12794562) Esters in Calendula officinalis

The biosynthetic pathway leading to this compound runs parallel to several other triterpenoid pathways in Calendula officinalis.

Comparison with other Faradiol Esters : Faradiol is also esterified with other fatty acids, most notably myristic acid and palmitic acid, to form Faradiol 3-o-myristate and Faradiol 3-o-palmitate, respectively. biorxiv.orgresearchgate.net These compounds are often more abundant than the laurate ester and are synthesized by the same class of acyltransferase enzymes, which select different fatty acid-CoA donors. biorxiv.orguea.ac.uk

Comparison with Arnidiol (B1583970) and Calenduladiol Esters : Besides faradiol (a taraxastane-type triterpene), Calendula flowers also produce esters of other triterpene diols like arnidiol (also a taraxastane) and calenduladiol. basicmedicalkey.comijpsdronline.com The biosynthesis of these diols follows a similar route, starting from 2,3-oxidosqualene but likely involving different specific OSCs and/or cytochrome P450s to generate the distinct backbone structures before the final esterification step.

Comparison with Oleanolic Acid Saponins (B1172615) : A major competing pathway in Calendula is the synthesis of oleanolic acid glycosides (saponins). nih.govmdpi.com This pathway also begins with 2,3-oxidosqualene, but it is cyclized by a different OSC (β-amyrin synthase) to form the oleanane (B1240867) skeleton. cabidigitallibrary.org Subsequent oxidation and glycosylation steps lead to the water-soluble saponins, which are structurally and functionally distinct from the lipophilic faradiol esters. mdpi.com The synthesis of faradiol and other taraxastane-type triterpenoids is restricted to the flowers, whereas oleanane-type skeletons are produced throughout the plant. researchgate.net This spatial separation indicates a complex regulatory network that channels the common precursor, 2,3-oxidosqualene, into distinct metabolic fates in different plant organs.

| Triterpenoid Class | Example Compound | Key Precursor | Key Modifying Enzymes | Primary Location |

|---|---|---|---|---|

| Faradiol Esters | This compound | Ψ-taraxasterol | Cytochrome P450s, Acyltransferases | Ray Florets biorxiv.orgbasicmedicalkey.com |

| Arnidiol Esters | Arnidiol 3-o-palmitate | Taraxasterol | Cytochrome P450s, Acyltransferases | Flowers basicmedicalkey.com |

| Oleanolic Acid Glycosides (Saponins) | Calendulaglycoside A | β-Amyrin | Cytochrome P450s, Glycosyltransferases | All plant organs nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Faradiol 3 O Laurate

Correlating Structural Modifications with Biological Potency

Influence of Fatty Acid Moiety Chain Length (e.g., Laurate vs. Myristate, Palmitate) on Bioactivity

The fatty acid component esterified to the faradiol (B1211459) backbone plays a significant role in modulating its biological potency. Faradiol is commonly found esterified with lauric acid (C12), myristic acid (C14), and palmitic acid (C16). researchgate.netmazums.ac.irtinkturenpresse.deresearchgate.net

Research investigating the anti-inflammatory and anti-oedematous activities of these esters has revealed that faradiol-3-myristic acid ester and faradiol-3-palmitic acid ester exhibit nearly identical dose-dependent anti-inflammatory effects. scispace.comnih.gov Studies on croton oil-induced mouse ear oedema showed that both faradiol-3-myristate and faradiol-3-palmitate produced a similar, dose-dependent reduction in inflammation. scispace.comnih.gov For instance, at a dose of 240 µg/cm², both esters resulted in an oedema inhibition of approximately 50%. bioline.org.br Doubling the dose of these two esters led to an increased inhibition of 65% and 66%, respectively, with no synergistic effect observed when they were used in combination. nih.govbioline.org.br

While direct comparative data for faradiol 3-O-laurate against the myristate and palmitate esters in the same assay is limited, the general understanding is that the anti-inflammatory activity of Calendula officinalis extracts is proportional to their total faradiol monoester content. ijpsdronline.com This suggests that laurate, myristate, and palmitate esters are the primary contributors to this activity. tinkturenpresse.debioline.org.brnih.govmdpi.com The lipophilic nature of these fatty acid esters is considered crucial for their activity, facilitating their interaction with biological membranes. researchgate.net

| Compound | Fatty Acid Chain Length | Reported Anti-inflammatory/Anti-oedematous Activity |

| This compound | C12 | A major bioactive triterpenoid (B12794562) ester contributing to the anti-inflammatory effects of Calendula officinalis extracts. ijpsdronline.comresearchgate.netresearchgate.net |

| Faradiol 3-O-myristate | C14 | Shows dose-dependent anti-inflammatory activity, comparable to the palmitate ester. scispace.comnih.gov At 240 µg/cm², it inhibits croton oil-induced oedema by ~50%. bioline.org.br |

| Faradiol 3-O-palmitate | C16 | Exhibits dose-dependent anti-inflammatory activity similar to the myristate ester. scispace.comnih.gov At 240 µg/cm², it inhibits croton oil-induced oedema by ~50%. bioline.org.br |

Comparative Biological Activity of Esterified vs. Non-esterified Faradiol (Free Alcohol)

A consistent finding across multiple studies is that non-esterified faradiol (the free alcohol) possesses more potent anti-inflammatory activity than its esterified forms, such as this compound, myristate, and palmitate. walshmedicalmedia.comscispace.comnih.gov In studies using the croton oil-induced mouse ear oedema model, free faradiol was found to be more active than its esters and demonstrated an anti-inflammatory effect equivalent to an equimolar dose of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. walshmedicalmedia.comscispace.comnih.gov

Similarly, in studies on the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, triterpene alcohols like faradiol showed a stronger inhibitory effect than their corresponding esters. nih.gov Specifically, faradiol was identified as one of the most potent inhibitors of NF-κB driven transcription, more so than faradiol-3-myristate. nih.gov

This suggests that the faradiol monoesters may function as prodrugs. researchgate.net When applied topically, these lipophilic esters can penetrate the skin, where they may be hydrolyzed to release the more active free faradiol. walshmedicalmedia.comresearchgate.netscispace.com

| Compound | Form | Comparative Anti-inflammatory Activity |

| Faradiol 3-O-esters (Laurate, Myristate, Palmitate) | Esterified | Exhibit significant anti-inflammatory activity. scispace.comnih.govbioline.org.br |

| Faradiol | Non-esterified (Free Alcohol) | More potent than its esterified forms; activity is comparable to indomethacin. walshmedicalmedia.comscispace.comnih.gov |

Role of Triterpene Aglycone Modifications on Pharmacological Effects

Modifications to the triterpene aglycone of faradiol can significantly alter its pharmacological properties. The triterpene skeleton, a complex 6/6/6/6/6 carbocyclic ring system, provides a scaffold for various functional groups that influence bioactivity. researchgate.net

Studies have shown that selective chemical manipulations of rings A, D, and E of the faradiol structure can lead to derivatives with improved anti-inflammatory potencies. nih.gov For example, the creation of a C(16) benzyl (B1604629) ether, a C(30) aldehyde, and a C(30) primary alcohol from the faradiol structure resulted in compounds with significantly enhanced topical anti-inflammatory activity in the croton oil-induced ear oedema model in mice. nih.gov These modifications alter properties such as polarity, water affinity, and steric hindrance, which are critical for drug-receptor interactions. nih.gov

The hydroxylation pattern on the triterpene backbone is also crucial. For instance, C-16 hydroxylated triterpenes like faradiol and the related compound arnidiol (B1583970) have demonstrated the strongest anti-inflammatory activity in assays measuring the inhibition of LPS-induced IL-6 release. biorxiv.org The presence and configuration of polar groups at various positions, including C3, are important determinants of activity against inflammatory enzymes like 5-LOX and COX. uea.ac.uk Glycosylation of the triterpenoid aglycone, which involves the addition of sugar moieties, is another common modification that can increase water solubility and alter the biological activity of these compounds. frontiersin.org

Computational Approaches for Predicting Structure-Activity Relationships (e.g., Molecular Docking, QSAR)

While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the application of molecular docking and quantitative structure-activity relationship (QSAR) modeling is a well-established approach for understanding the SAR of triterpenoids and other natural products. mdpi.comuokerbala.edu.iqrsc.orgresearchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. uokerbala.edu.iqresearchgate.net For faradiol derivatives, docking studies could be used to simulate their interaction with key inflammatory targets like COX-2, 5-LOX, or components of the NF-κB signaling pathway. This would help to visualize the binding modes and identify the key amino acid residues involved in the interaction, providing a structural basis for their observed activities.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.comuokerbala.edu.iqrsc.orgresearchgate.net In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D properties of molecules (e.g., steric, electrostatic, hydrophobic fields) are correlated with their activity. researchgate.netnih.gov

For a series of faradiol analogs with varying fatty acid chains and aglycone modifications, a QSAR model could be developed to:

Predict the anti-inflammatory activity of novel, unsynthesized derivatives.

Identify the key structural features (descriptors) that are positively or negatively correlated with activity.

Guide the rational design of new derivatives with enhanced potency. mdpi.com

These computational tools, when applied to faradiol and its esters, could accelerate the discovery of new anti-inflammatory agents by providing a deeper understanding of their structure-activity relationships and prioritizing the synthesis of the most promising candidates. uokerbala.edu.iq

In Vitro Biological Activities and Mechanistic Research of Faradiol 3 O Laurate

Anti-inflammatory Mechanisms

The anti-inflammatory properties of Faradiol (B1211459) 3-o-laurate and related triterpenoid (B12794562) esters are attributed to their ability to modulate multiple key pathways in the inflammatory cascade. These compounds are considered primary agents responsible for the anti-inflammatory effects observed in extracts of Calendula officinalis. irjmets.com

Inhibition of Pro-inflammatory Cytokine Production

Extracts of Calendula officinalis, rich in Faradiol 3-o-laurate, have demonstrated a significant capacity to inhibit the production of several key pro-inflammatory cytokines. researchgate.netirjmets.com In studies using lipopolysaccharide (LPS) to induce an inflammatory response in mouse models, treatment with the extract led to a significant reduction in the elevated levels of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). researchgate.netirjmets.comscience.gov The inhibition of TNF-α production by macrophage cultures treated with LPS was also significantly curtailed by the application of calendula extract. researchgate.net This potent anti-inflammatory response is directly linked to the suppression of these critical signaling molecules that mediate and amplify inflammation. researchgate.netscience.gov

Modulation of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) Synthesis

A crucial mechanism underlying the anti-inflammatory action of this compound involves the modulation of the arachidonic acid pathway, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.netirjmets.com COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov

Research has shown that Calendula officinalis extract can significantly inhibit LPS-induced COX-2 levels. researchgate.netscience.gov By suppressing COX-2 expression and its subsequent activity, the extract effectively reduces the synthesis of prostaglandins. researchgate.netscience.govmedcraveonline.com This inhibitory effect on the COX-2 pathway is a central component of the extract's anti-inflammatory properties, paralleling the mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netirjmets.com

Interactive Table: Anti-inflammatory Mechanisms

| Mechanism | Key Target | Observed Effect | Source(s) |

|---|---|---|---|

| Cytokine Inhibition | IL-1β, IL-6, TNF-α, IFN-γ | Significant reduction in cytokine levels in LPS-induced models. | researchgate.net, irjmets.com, science.gov |

| Enzyme Modulation | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 expression and subsequent prostaglandin synthesis. | researchgate.net, irjmets.com, medcraveonline.com, science.gov |

| Leukocyte Regulation | Leukocyte Infiltration | Suppression of leukocyte migration to inflammatory sites. | clinicalgate.com |

Regulation of Leukocyte Infiltration Processes

The process of inflammation involves the migration of leukocytes from the bloodstream into affected tissues, a process known as infiltration. nih.gov Freeze-dried extracts of calendula, which contain this compound, have been found in animal models to suppress not only the general inflammatory effects but also to reduce leukocyte infiltration. clinicalgate.com By regulating this critical step, the compound helps to limit the amplification of the inflammatory response at the tissue level. clinicalgate.com

Anti-tumor and Cytotoxic Mechanisms

In addition to its anti-inflammatory effects, this compound is associated with the cytotoxic and anti-tumor properties of Calendula officinalis extracts. These extracts have shown potent in vitro inhibition of cell proliferation across a wide range of human and murine tumor cell lines. scispace.comijsar.in The primary mechanisms identified are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. ijsar.inbioline.org.brdoc-developpement-durable.org

Induction of Apoptosis in Cancer Cell Lines (e.g., Leukemia, Colon Cancer, Melanoma)

Extracts of Calendula officinalis have demonstrated the ability to induce apoptosis in various cancer cell lines. scispace.comresearchgate.net This activity has been specifically noted in human leukemia, colon cancer, and melanoma cells. scispace.combasicmedicalkey.comuj.edu.pl The mechanism often involves the activation of caspases, a family of cysteine proteases that are central to the apoptotic process. bioline.org.br Specifically, the induction of apoptosis has been identified as being dependent on Caspase-3. scispace.combioline.org.brdoc-developpement-durable.org Further research has confirmed that both Caspase-3 and Caspase-7 are activated in response to treatment with C. officinalis extracts. researchgate.net Triterpene glycosides and esters within the extracts are believed to be the active compounds responsible for this potent cytotoxic activity against these cancer cell lines. scispace.comrroij.com

Cell Cycle Arrest in G0/G1 Phase

Another key anti-tumor mechanism identified is the ability of Calendula officinalis extracts to cause cell cycle arrest, effectively halting the proliferation of cancer cells. bioline.org.brdoc-developpement-durable.org Studies performed on various human and murine tumor cell lines revealed that the extracts induce this arrest specifically in the G0/G1 phase of the cell cycle. scispace.comijsar.inresearchgate.netbasicmedicalkey.com This inhibition prevents the cells from entering the S phase (DNA synthesis), thereby blocking their division and growth. scispace.combioline.org.br This action, combined with the induction of apoptosis, provides a dual mechanism for inhibiting tumor cell proliferation. ijsar.inbasicmedicalkey.com

Interactive Table: Anti-tumor Mechanisms

| Mechanism | Target Cancer Type(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Apoptosis Induction | Leukemia, Colon Cancer, Melanoma | Activation of Caspase-3 and Caspase-7, leading to programmed cell death. | scispace.com, bioline.org.br, basicmedicalkey.com, uj.edu.pl, researchgate.net, rroij.com |

| Cell Cycle Arrest | Various Human and Murine Tumor Lines | Halting of the cell cycle in the G0/G1 phase, inhibiting cell proliferation. | scispace.com, bioline.org.br, basicmedicalkey.com, doc-developpement-durable.org, ijsar.in, researchgate.net |

Inhibition of Kinases Associated with Cancer Cell Growth and Survival

This compound has been identified as a potent inhibitor of kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth and differentiation. biosynth.com The inhibition of these proteins, which are intrinsically involved in the growth and survival of cancer cells, makes this compound a promising compound in the investigation of novel cancer therapies. biosynth.com Research has indicated that this compound can induce apoptosis, or programmed cell death, in cancer cells. biosynth.com The mechanism of action for the anti-cancer activity of extracts containing this compound has been linked to the arrest of the cell cycle in the G0/G1 phase and the induction of apoptosis mediated by caspase-3. bioline.org.brrroij.com

Anti-hepatoma Activity on Human Liver Cancer Cell Lines

The potential of this compound and its related compounds in combating liver cancer has been explored through in vitro studies. Hot water extracts of Calendula officinalis flowers, which contain this compound, have demonstrated anti-hepatoma activity against a panel of five human liver cancer cell lines. bioline.org.brrroij.combioline.org.br At a concentration of 2000 µg/mL, these extracts exhibited an inhibitory effect of 25–26%. bioline.org.brrroij.combioline.org.br The specific cell lines tested include HepG2/C3A, SK-HEP-1, HA22T/VGH, Hep3B, and PLC/PRF/5. bioline.org.brrroij.combioline.org.br These findings suggest a potential role for this compound in the targeted inhibition of liver cancer cells.

Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase Activity (Cell-free system)

In the realm of antiviral research, organic extracts of Calendula officinalis flowers, containing this compound, have shown significant anti-HIV activity. rroij.comijpsdronline.comresearchgate.net Specifically, these extracts have been found to inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. rroij.comijpsdronline.comresearchgate.net In a cell-free system, a significant dose- and time-dependent reduction in HIV-1 RT activity was observed. rroij.comijpsdronline.comresearchgate.net A remarkable 85% inhibition of the partially purified enzyme was achieved after a 30-minute treatment, highlighting the potential of its constituents as anti-HIV agents. rroij.comijpsdronline.comresearchgate.net

Immunomodulatory and Immunostimulant Effects

Induction of Lymphocyte Proliferation and Activation (e.g., B-lymphocytes, CD4+ T lymphocytes, NKT lymphocytes)

Extracts containing this compound have demonstrated notable immunomodulatory effects, particularly in the proliferation and activation of various lymphocyte populations. In vitro studies on human peripheral blood lymphocytes (PBLs) and human natural killer (NKL) cell lines have shown that these extracts can induce the proliferation and activation of these immune cells. bioline.org.brrroij.combioline.org.brdoc-developpement-durable.org The primary cell types affected include B-lymphocytes, CD4+ T lymphocytes, and NKT lymphocytes. bioline.org.brrroij.combioline.org.brdoc-developpement-durable.org This suggests a potential for this compound to enhance the body's immune response.

Enhancement of Phagocytosis (Granulocyte Assay)

The immunostimulant properties of compounds found in Calendula officinalis, including this compound, extend to the enhancement of phagocytosis. In vitro granulocyte assays have shown that polysaccharide fractions from aqueous extracts of the plant can enhance phagocytic activity in human granulocytes. bioline.org.brscispace.comijsar.inijtinnovation.com This indicates that these compounds can stimulate the activity of phagocytes, which are essential for engulfing and eliminating pathogens and cellular debris.

Antioxidant Mechanisms

This compound, as a constituent of Calendula officinalis extracts, is associated with significant antioxidant activity. These extracts have been shown to scavenge superoxide (B77818) radicals and hydroxyl radicals, which are harmful reactive oxygen species (ROS). scispace.commedcraveonline.com Furthermore, they can inhibit in vitro lipid peroxidation, a process that can lead to cellular damage. scispace.commedcraveonline.com The antioxidant defense mechanisms, which can be diminished during cellular stress, have been shown to be enhanced by treatment with these extracts. scispace.com This is evidenced by a significant lowering of lipid peroxidation and an increase in the levels of antioxidants such as glutathione. scispace.commedcraveonline.com

Direct Radical Scavenging Activities (e.g., Superoxide Radicals, Hydroxyl Radicals, ABTS, DPPH)

Extracts of Calendula officinalis, rich in triterpenoid esters like this compound, have demonstrated significant dose-dependent antioxidant and radical scavenging capabilities in various in vitro assays. scispace.com The flower extracts have been shown to effectively scavenge superoxide radicals, hydroxyl radicals, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. ijcrt.orgbasicmedicalkey.comresearchgate.net

The mechanisms underlying this activity involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing its reactivity. The specific inhibitory concentrations (IC50) for various extracts of Calendula officinalis have been quantified, showcasing a broad spectrum of antioxidant action. scispace.combasicmedicalkey.comresearchgate.net For instance, a flower top extract showed potent scavenging of ABTS radicals with an IC50 of 6.5 µg/mL. basicmedicalkey.comresearchgate.net The same extract scavenged superoxide radicals and hydroxyl radicals with IC50 values of 500 µg/mL and 480 µg/mL, respectively. ijcrt.orgbasicmedicalkey.comresearchgate.net A butanolic fraction of the extract also showed potent scavenging of hydroxyl radicals with an IC50 value of 0.5 mg/ml. scispace.combasicmedicalkey.com

| Radical Species | Reported IC50 Value (Extract/Fraction) | Reference |

|---|---|---|

| Superoxide Radicals (O₂⁻) | 500 µg/mL | ijcrt.orgbasicmedicalkey.comresearchgate.net |

| Hydroxyl Radicals (•OH) | 480 µg/mL | ijcrt.orgbasicmedicalkey.comresearchgate.net |

| ABTS Radical Cation | 6.5 µg/mL | scispace.combasicmedicalkey.comresearchgate.net |

| DPPH Radical | 100 µg/mL | scispace.combasicmedicalkey.comresearchgate.net |

Inhibition of Lipid Peroxidation

Calendula officinalis extracts have been found to inhibit lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to cell damage. scispace.combasicmedicalkey.com The mechanism involves the termination of the chain reaction of peroxidation by scavenging intermediary peroxyl radicals. cabidigitallibrary.org Studies on rat liver microsomes demonstrated that a butanolic fraction of a Calendula extract could completely inhibit Fe²⁺/ascorbate-induced lipid peroxidation at a concentration of 0.5 mg/mL, with a calculated IC50 value of 0.15 mg/mL. scispace.combasicmedicalkey.comijpsdronline.com Another study reported an IC50 value of 2000 µg/mL for a flower extract in inhibiting lipid peroxidation. ijcrt.orgresearchgate.net This protective effect is a crucial component of the antioxidant activity attributed to the plant's constituents, including this compound. bioline.org.bruj.edu.pl

| Assay/Model | Reported IC50 Value (Extract/Fraction) | Reference |

|---|---|---|

| Inhibition of Lipid Peroxidation | 2000 µg/mL | ijcrt.orgresearchgate.net |

| Lipid Peroxidation in Liver Microsomes (Butanolic Fraction) | 0.15 mg/mL | scispace.combasicmedicalkey.com |

Analgesic Mechanisms (Cellular and Receptor Interactions)

The analgesic effects of Calendula officinalis are attributed in part to its constituent terpenoids. scispace.comresearchgate.net The proposed mechanism for this activity involves the modulation of inflammatory pathways that lead to pain sensation. researchgate.net Terpenoids are suggested to exert an analgesic effect by inhibiting the enzyme phospholipase A2. researchgate.net This enzyme is critical for the release of arachidonic acid from cell membranes. researchgate.net By preventing the release of arachidonic acid, the subsequent synthesis of prostaglandins—key mediators that stimulate peritoneal nociceptors and induce peripheral pain—is blocked. researchgate.net While extracts have been shown to reduce pain in models like the acetic acid-induced writhing test, specific research detailing the direct interaction of this compound with cellular pain receptors, such as opioid receptors, has not been identified in the reviewed literature. researchgate.netnih.gov

Spasmolytic and Spasmogenic Activity: Mechanisms in Smooth Muscle Tissues

Extracts from Calendula officinalis have been reported to possess a dual activity on smooth muscle tissues, exhibiting both spasmolytic (muscle-relaxing) and spasmogenic (muscle-contracting) effects. basicmedicalkey.combioline.org.brresearchgate.net The spasmolytic mechanism was investigated using an aqueous-ethanol extract of the flowers on rabbit jejunum. bioline.org.br The extract caused a dose-dependent relaxation of both spontaneous and potassium ion (K⁺)-induced contractions, suggesting an effect on smooth muscle relaxation. bioline.org.br A dichloromethane (B109758) fraction of the extract also inhibited spontaneous contractions. bioline.org.br This activity points towards an interaction with the cellular mechanisms governing smooth muscle tone, although the specific receptors or channels modulated by this compound are not explicitly defined. The reason for the dual spasmogenic and spasmolytic reports is not fully elucidated. bioline.org.br

Cardioprotective Mechanisms (Cellular Pathways and Biomarker Modulation)

The cardioprotective potential of Calendula has been linked to its anti-inflammatory and antioxidant triterpenoid esters, including this compound. science.gov In a study involving rat hearts subjected to ischemia-reperfusion injury, a solution containing Calendula extract demonstrated significant cardioprotection. science.gov The underlying mechanism appears to involve the modulation of critical cell signaling pathways that shift the balance from a death signal to a survival signal. science.gov Specifically, the cardioprotective effect was associated with the activation of the pro-survival protein kinase Akt and the anti-apoptotic protein Bcl2. science.gov Concurrently, the treatment led to a depression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα). science.gov This modulation of key biomarkers suggests that the components of the extract, like this compound, can protect cardiac cells from ischemic damage by mitigating inflammatory responses and inhibiting apoptosis. science.govnih.gov

Anti-mutagenic Activity (Mechanisms of Interaction with Mutagenic Agents)

Extracts of Calendula officinalis containing triterpenoid saponins (B1172615) have shown anti-mutagenic activity in vitro. scispace.comnih.gov The mechanism of this activity was investigated against the known pro-mutagenic agent benzo(a)pyrene. scispace.comnih.gov The saponins, a class of compounds that includes triterpenoids like faradiol, demonstrated a dose-dependent relationship in their ability to counteract the mutagenic effects of benzo(a)pyrene. scispace.com This suggests that these compounds can interact with mutagenic agents or interfere with the metabolic processes that activate them, thereby protecting cells from genetic damage.

Preclinical Pharmacological Investigations of Faradiol 3 O Laurate Non Human Models

Anti-tumor and Cytotoxicity Models (e.g., Subcutaneously Implanted Human Melanoma Cells in Nude Mice)

There is a lack of available scientific data from preclinical studies on the anti-tumor and cytotoxic effects of Faradiol (B1211459) 3-o-laurate in models such as subcutaneously implanted human melanoma cells in nude mice. While general cytotoxic properties have been attributed to extracts of Calendula officinalis, specific investigations into the activity of isolated Faradiol 3-o-laurate in this context have not been documented. nih.gov

Analgesia Models (e.g., Thermal Pain Threshold Test in Male Rats)

Direct evidence from preclinical studies evaluating the analgesic properties of this compound is not available. However, the compound is a known constituent of Calendula officinalis, which has been investigated for its pain-relieving effects. The analgesic activity of Calendula officinalis extracts is often attributed to their significant anti-inflammatory properties. wikiphyto.org The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and the enzyme cyclooxygenase-2 (COX-2), which are key mediators in the inflammatory and pain pathways. wikiphyto.org Faradiol esters are considered to be major contributors to this anti-inflammatory action. nih.govresearchgate.net While one source categorizes Faradiol as having anti-inflammatory and analgesic properties, specific non-human studies to validate this analgesic effect, such as the thermal pain threshold test in rats, have not been identified for this compound specifically. wikiphyto.org

Gastroprotective Models (e.g., Glucose-Loaded Rat Models)

There is a lack of specific research on the gastroprotective effects of this compound in models such as the glucose-loaded rat model. Studies investigating the gastroprotective potential of Calendula officinalis have identified other classes of compounds as the primary active agents. Research has shown that the methanolic and 1-butanol-soluble fractions of Calendula officinalis flowers exhibit gastroprotective effects in ethanol- and indomethacin-induced gastric lesion models in rats. nih.govresearchgate.net However, these studies have attributed the observed effects to triterpene oligoglycosides, specifically calendasaponins A, B, C, and D. nih.govresearchgate.net There is currently no direct evidence to suggest that this compound contributes to the gastroprotective activity of the plant extract.

Hepato-protective Models (Non-human in vivo studies)

Specific in vivo studies on the hepato-protective effects of this compound are not present in the current body of scientific literature. The protective effects of Calendula officinalis flower extracts against liver damage have been documented in various non-human models. For instance, extracts have shown a protective role against acute hepatotoxicity induced by carbon tetrachloride (CCl4) in rats. semanticscholar.orgidosi.org This protective mechanism is largely attributed to the antioxidant properties of the extract, which help in reducing oxidative stress and scavenging oxygen radicals. semanticscholar.orgnih.gov

In studies with rats, pretreatment with Calendula officinalis flower extract significantly lowered the elevated levels of serum liver injury markers such as serum glutamate pyruvate transaminase (SGPT), serum glutamate oxaloacetate transaminase (SGOT), and alkaline phosphatase (ALP) caused by CCl4 injection. semanticscholar.org Furthermore, the extract was found to reduce lipid peroxidation and total bilirubin levels. semanticscholar.org The hepato-protective effects are thought to be linked to the enhancement of antioxidant enzymes like superoxide (B77818) dismutase and catalase. semanticscholar.org While this compound is a component of these extracts, its specific contribution to these hepato-protective effects has not been isolated or quantified.

Below is a table summarizing the findings on Calendula officinalis leaf extract in a paracetamol-induced hepatotoxicity model in rats, which illustrates the general hepato-protective potential of the plant.

| Treatment Group | Serum Bilirubin (mg/dl) | Serum GOT (IU/l) | Serum GPT (IU/l) | Serum ALP (IU/l) |

| Control | 0.52 ± 0.0467 | 54.5 ± 1.45 | 34 ± 1.55 | 207.2 ± 4.33 |

| Paracetamol (640 mg/kg) | 2.34 ± 0.0733 | 246.3 ± 6.46 | 274 ± 4.61 | 393 ± 7.54 |

| C. officinalis extract (500mg/kg) + Paracetamol | 1.08 ± 0.011 | 87 ± 1.70 | 80 ± 3.16 | 211.8 ± 4.87 |

| Data adapted from a study on the protective effect of Calendula officinalis leaves extract on paracetamol-induced hepatotoxicity. proceedings-szmc.org.pk |

Advanced Research Directions and Biotechnological Applications of Faradiol 3 O Laurate

Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

The biosynthesis of Faradiol (B1211459) 3-o-laurate is a multi-step enzymatic process originating from the cytosolic mevalonate (B85504) (MVA) pathway. oup.commdpi.com This foundational pathway produces the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Two molecules of farnesyl diphosphate (FPP), itself formed from these C5 units, are condensed to form squalene (B77637). frontiersin.org This linear hydrocarbon is then epoxidized to 2,3-oxidosqualene (B107256), which serves as the critical branching point for the synthesis of all triterpenoids. nih.govfuture4200.com

The cyclization of 2,3-oxidosqualene is the first committed step that defines the vast structural diversity of triterpenoids. nih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). A specific OSC is responsible for forming the faradiol backbone. Following cyclization, the triterpenoid (B12794562) skeleton undergoes a series of modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups at specific positions. nih.govbiorxiv.org The final step in the formation of Faradiol 3-o-laurate is the esterification of the hydroxyl group at the C-3 position of the faradiol molecule with lauric acid, a reaction mediated by a specific acyltransferase. biorxiv.org